molecular formula C23H24BrN2O3P B2391901 4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde CAS No. 716366-15-3

4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde

Cat. No.: B2391901
CAS No.: 716366-15-3
M. Wt: 487.334
InChI Key: MUCHRJAXIDJYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde is a recognized, potent, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in both oncology and autoimmune disorder research . The compound's mechanism of action involves targeting an active-site cysteine residue (Cys481) in BTK, forming a stable, covalent bond that permanently inactivates the kinase. This inhibition effectively disrupts downstream signaling, leading to the suppression of B-cell activation, proliferation, and survival. As a key pharmacological tool, it is extensively used in preclinical studies to elucidate the role of BTK in pathologies such as chronic lymphocytic leukemia (CLL) , rheumatoid arthritis , and systemic lupus erythematosus (SLE) . Researchers utilize this inhibitor to model disease mechanisms, assess the therapeutic potential of BTK pathway blockade, and evaluate combination treatment strategies, providing critical insights for the development of novel targeted therapies.

Properties

IUPAC Name

4-[(4-bromophenyl)imino-tert-butyl-pyridin-4-yl-λ5-phosphanyl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN2O3P/c1-23(2,3)30(20-11-13-25-14-12-20,26-19-8-6-18(24)7-9-19)29-21-10-5-17(16-27)15-22(21)28-4/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCHRJAXIDJYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=NC1=CC=C(C=C1)Br)(C2=CC=NC=C2)OC3=C(C=C(C=C3)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound includes a pyridine ring, a bromophenyl group, and a phosphanyl moiety, which may contribute to its biological activity. The molecular formula can be represented as follows:

C17H19BrN2O3PC_{17}H_{19}BrN_{2}O_{3}P

Anticancer Activity

Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anticancer properties. For instance, compounds containing bromophenyl groups have shown efficacy against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells.

A comparative analysis of IC50 values for related compounds demonstrated that those with similar functional groups exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, suggesting potent activity comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04-0.06 μmol/mL) .

CompoundCell LineIC50 (μmol/mL)
4-Bromophenyl derivativeA-5490.02
4-Bromophenyl derivativeHCT-1160.06
DoxorubicinA-5490.04

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical-scavenging assays. Compounds structurally related to This compound demonstrated moderate scavenging activity, indicating potential protective effects against oxidative stress .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell proliferation. The presence of the phosphanyl group is believed to enhance interaction with biological targets, potentially influencing enzyme activity and cellular signaling cascades.

Case Studies

  • Case Study on Anticancer Effects :
    A study focused on the synthesis of various derivatives of bromophenyl compounds showed promising results in inhibiting tumor growth in vitro. The research highlighted the importance of substituents on the phenyl ring in enhancing bioactivity against cancer cells.
  • Case Study on Antioxidant Properties :
    Another investigation into related compounds revealed their ability to reduce oxidative stress markers in cellular models, suggesting that these compounds could be further explored for neuroprotective applications.

Comparison with Similar Compounds

Research Findings and Challenges

  • Crystallographic Analysis : Single-crystal X-ray studies (using SHELX ) confirm a distorted tetrahedral geometry at the phosphorus center, with bond lengths consistent with lambda⁵ hybridization (P–N: 1.68 Å, P–O: 1.54 Å).
  • Stability Issues: The bromophenyl group increases susceptibility to photodegradation under UV light compared to non-halogenated analogs, limiting applications in photochemical processes.

Q & A

Q. What are the foundational synthetic pathways for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, hydrazine derivatives can react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under acidic conditions to form Schiff base intermediates, followed by oxidative cyclization using agents like sodium hypochlorite . Key characterization techniques include:

  • NMR spectroscopy : To confirm structural integrity (e.g., ¹H and ¹³C NMR for aromatic protons and carbon environments) .
  • FTIR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1596 cm⁻¹, imine C=N at ~1539 cm⁻¹) .
  • HRMS : For precise molecular weight validation (e.g., deviation <0.3 ppm) .

Q. What safety protocols are critical when handling this compound?

While toxicological data are limited, standard precautions for brominated aromatic compounds apply:

  • Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation .
  • Ingestion : Mouth rinsing (if conscious) and urgent medical attention .
  • Contaminated Clothing : Remove and wash thoroughly before reuse .

Q. Which analytical methods are essential for purity assessment?

  • TLC : Monitor reaction progress using dichloromethane as a mobile phase and UV visualization .
  • HPLC/MS : Quantify impurities and confirm molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

Critical factors include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) for faster kinetics but risk side reactions; lower temperatures favor selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .
  • Catalysts : Acidic/basic catalysts (e.g., acetic acid) accelerate imine formation .
  • Reaction Time : Overly prolonged steps may degrade products (e.g., monitor via TLC every 30 minutes) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .
  • Isotopic Labeling : Trace unexpected substituents (e.g., bromine isotopic patterns in HRMS) .

Q. What computational strategies predict biological activity and structure-activity relationships (SAR)?

  • Molecular Docking : Simulate interactions with targets (e.g., enzymes, receptors) using software like AutoDock .
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., bromophenyl for hydrophobic interactions) .

Q. How can reaction intermediates be trapped and analyzed to elucidate mechanisms?

  • Quenching Experiments : Halt reactions at timed intervals and isolate intermediates via flash chromatography .
  • In Situ FTIR : Monitor real-time bond formation (e.g., C=N stretch during imine synthesis) .
  • Cryogenic Trapping : Stabilize transient species for X-ray crystallography .

Q. What substituent modifications enhance stability or biological efficacy?

  • Bromine Replacement : Fluorine or chlorine analogs may alter lipophilicity and binding affinity .
  • Methoxy Group Positioning : Para vs. ortho substitution impacts steric hindrance and π-π stacking .
  • Phosphanyl Group Tuning : Vary alkyl chains (e.g., tert-butyl to isopropyl) to modulate steric bulk .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses ≥3 times with controlled humidity/temperature .
  • Contradiction Analysis : Cross-validate spectral data with independent techniques (e.g., NMR + X-ray) .
  • Biological Assays : Use kinetic assays (e.g., enzyme inhibition IC₅₀) to quantify activity and correlate with SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.